molecular formula C3Cl2F6 B158464 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane CAS No. 1652-80-8

2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane

Cat. No.: B158464
CAS No.: 1652-80-8
M. Wt: 220.93 g/mol
InChI Key: YVOASHYXFVSAQN-UHFFFAOYSA-N
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Description

Contextualization within Perhalogenated Propane (B168953) Chemistry

Perhalogenated compounds are molecules in which all hydrogen atoms bonded to a carbon backbone have been fully replaced by halogen atoms, such as fluorine, chlorine, bromine, or iodine. ontosight.aistackexchange.com This complete halogenation results in compounds with unique characteristics, including high thermal stability and chemical inertness. ontosight.ai 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane is a member of this class, specifically a perhalogenated propane.

The chemistry of perhalogenated propanes is diverse, with the specific properties of each compound being determined by the nature and position of the halogen substituents. The presence of both highly electronegative fluorine atoms and larger chlorine atoms on the same propane skeleton in this compound creates a molecule with a specific distribution of charge and reactivity, distinguishing it from homohalogenated counterparts like perfluoropropane or perchloropropane. These compounds are generally noted for their stability, a trait that makes them valuable in certain applications but also a subject of environmental study. chromatographyonline.com

Historical and Evolving Research Trajectories of Halogenated Alkanes

The study of halogenated alkanes, or haloalkanes, dates back centuries, with simple compounds like chloroethane (B1197429) being produced as early as the 15th century. wikipedia.org However, the systematic synthesis and investigation of these compounds began in the 19th century, coinciding with the broader development of organic chemistry. wikipedia.org Early methods focused on the selective formation of carbon-halogen bonds through reactions such as the addition of halogens to alkenes and the conversion of alcohols to alkyl halides. wikipedia.org

The 20th century saw a dramatic expansion in the application of halogenated alkanes. Compounds like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) became widely used as refrigerants, solvents, propellants, and fire extinguishants due to their low toxicity and non-flammability. wikipedia.orgnewworldencyclopedia.orgbeilstein-journals.org The research trajectory during this period was heavily focused on synthesizing new compounds with desirable physical properties for these industrial applications.

A significant shift in the research focus occurred in the latter half of the 20th century with the discovery of the detrimental effect of certain haloalkanes, particularly CFCs, on the Earth's ozone layer. wikipedia.org This led to international regulations, such as the Montreal Protocol, which spurred intensive research into environmentally benign alternatives. ontosight.aiwikipedia.org The evolving research trajectory now emphasizes not only the synthesis and application of novel halogenated compounds but also their environmental fate, degradation pathways, and the development of "greener" alternatives like hydrofluoroolefins (HFOs). beilstein-journals.orgnih.gov

Significance of this compound in Advanced Chemical Sciences

The significance of this compound in advanced chemical sciences lies primarily in its role as a chemical intermediate and a building block in organic synthesis. echemi.com Its specific arrangement of chlorine and fluorine atoms makes it a useful precursor for introducing fluorinated moieties into more complex molecules.

Detailed research findings indicate its utility in the agrochemical sector. The compound has been identified as a reactant in the production of pyrethroid pesticides. cymitquimica.com Pyrethroids are a major class of synthetic insecticides, and the synthesis of novel, more effective, or more selective pyrethroids is an active area of research. Furthermore, it has been used in the synthesis of chrysanthemic acid, a natural insecticide component. cymitquimica.com In the broader context of chemical research, it is utilized for various industrial and scientific research purposes, where its specific reactivity and properties are leveraged to achieve desired chemical transformations. echemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-1,1,1,3,3,3-hexafluoropropane
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InChI

InChI=1S/C3Cl2F6/c4-1(5,2(6,7)8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOASHYXFVSAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20167861
Record name 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane
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Molecular Weight

220.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1652-80-8
Record name 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane
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Record name 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane
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Record name 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane
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Record name 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane
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Synthetic Methodologies and Mechanistic Investigations of 2,2 Dichloro 1,1,1,3,3,3 Hexafluoropropane

Strategies for Carbon-Halogen Bond Formation in Fluorinated Systems

The construction of carbon-halogen (C-X) bonds is a fundamental process in organic synthesis. In highly fluorinated systems, the existing carbon-fluorine bonds significantly influence the introduction of other halogens, such as chlorine, due to strong electronic effects.

The formation of carbon-halogen bonds can proceed through several pathways, including free-radical, electrophilic, and nucleophilic mechanisms. The choice of pathway depends on the substrate and reaction conditions. In the context of creating dichlorinated hexafluoropropanes, the addition of chlorine across a double bond or the substitution of hydrogen atoms are primary routes.

Halogen reactivity follows the order F₂ > Cl₂ > Br₂ > I₂. unacademy.com Free-radical chlorination of alkanes often yields a mixture of isomeric products because chlorine radicals are highly reactive and show limited selectivity between primary, secondary, and tertiary C-H bonds. libretexts.org For instance, the free-radical chlorination of propane (B168953) at 25°C results in a mixture of 1-chloropropane (B146392) and 2-chloropropane, with a slight preference for the secondary position due to the greater stability of the secondary radical intermediate. libretexts.orgmasterorganicchemistry.com

The properties of the carbon-halogen bond itself, such as bond strength and polarity, are critical. The C-F bond is the strongest single bond in organic chemistry, making it generally unreactive, while the C-Cl bond is weaker and more susceptible to cleavage. ncert.nic.in This difference in bond energy is a key factor in the selectivity of halogenation reactions.

The synthesis of a hexafluorinated propane backbone is the prerequisite for its subsequent dichlorination. The introduction of fluorine into an organic molecule can be achieved through various methods. For aliphatic systems, halogen exchange reactions, such as the Swarts reaction, are a classic method. unacademy.com This technique involves treating an alkyl chloride or bromide with a metallic fluoride (B91410) (e.g., AgF, Hg₂F₂, SbF₃) to replace the heavier halogens with fluorine. unacademy.comncert.nic.in

Modern synthetic chemistry employs a range of catalytic methods for fluorination, which offer improved control and efficiency. mdpi.com These can involve both nucleophilic and electrophilic fluorinating agents. For example, silver-catalyzed decarboxylative fluorination provides a route to introduce fluorine under mild conditions with high functional group tolerance. mdpi.com The development of such techniques is crucial for accessing highly fluorinated precursors needed for the synthesis of compounds like 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane.

Precursor Chemistry and Synthetic Routes to this compound

The synthesis of the target compound relies on the availability of suitable starting materials and efficient multi-step reaction sequences.

The most direct and logical precursor for the synthesis of dichlorinated hexafluoropropanes is hexafluoropropylene (HFP). HFP is a readily available industrial chemical, often produced via the pyrolysis of tetrafluoroethylene. A plausible synthetic route to a dichlorohexafluoropropane isomer is the electrophilic addition of chlorine (Cl₂) across the C=C double bond of HFP.

Other fluorinated three-carbon molecules serve as important precursors for related compounds. Hexafluoroacetone, for example, can be converted to 1,1,1,3,3,3-hexafluoropropane (B1216460) through reduction. google.com Furthermore, emerging strategies involve building the three-carbon backbone from smaller units. Patents have described carbene-based routes to synthesize chlorinated and fluorinated propanes, such as 2,3-dichloro-1,1,1-trifluoropropane, starting from two-carbon compounds like 2,2-dichloro-1,1,1-trifluoroethane. google.com

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of halogenation and dehydrohalogenation reactions. In the synthesis of aryl chlorides, Lewis acids like iron(III) chloride are commonly used to catalyze electrophilic substitution. ncert.nic.in For less reactive substrates, more specialized catalytic systems are required. Research has shown that polyfluorinated alcohols, such as 2,2,2-trifluoroethanol, can act as catalysts themselves, promoting electrophilic chlorination of aromatic compounds without the need for a metal catalyst. nih.gov

Isomerization Studies and Regioselective Synthesis of Dihalogenated Hexafluoropropanes

A significant challenge in the synthesis of dihalogenated hexafluoropropanes is controlling the placement of the chlorine atoms, a concept known as regioselectivity. The addition of a halogen like chlorine to an unsymmetrical alkene, such as hexafluoropropylene (CF₃CF=CF₂), can potentially lead to multiple constitutional isomers.

The primary isomers of dichlorohexafluoropropane are 1,2-dichloro-, 2,3-dichloro-, 1,3-dichloro-, and this compound. The electronic properties of the substituents on the double bond in HFP—the strongly electron-withdrawing trifluoromethyl group (CF₃) and the fluorine atoms—govern the regiochemical outcome of electrophilic addition. The CF₃ group deactivates the double bond and directs the electrophile (Cl⁺) to the terminal carbon (C-1), leading to the formation of a more stable secondary carbocation at C-2. Subsequent attack by a chloride ion (Cl⁻) would predominantly yield the 1,2-dichloro-1,1,1,3,3,3-hexafluoropropane isomer. The formation of the 2,2-dichloro isomer via this route is less likely as it would require the formation of a less stable primary carbocation.

Therefore, achieving the 2,2-dichloro isomer likely requires a different synthetic strategy or the isomerization of a more readily available isomer. Studies on related fluorinated compounds, such as hexafluoropropene (B89477) dimers, have shown that isomerization is feasible. scirp.orgresearchgate.net These isomerizations can be catalyzed by reagents like potassium fluoride (KF) or antimony pentafluoride (SbF₅), which can generate carbocation intermediates and facilitate rearrangement to the thermodynamically most stable isomer. scirp.orgresearchgate.net While specific studies on the isomerization of dichlorinated hexafluoropropanes are not widely reported, these findings suggest that a catalytic isomerization pathway could potentially be developed to convert other isomers into the desired this compound.

Compound Names Mentioned

Mechanistic Analysis of Isomerization Reactions

Isomerization reactions of halogenated alkanes can be prompted by thermal conditions or the presence of catalysts, such as Lewis acids. These reactions typically proceed through mechanisms involving carbocation intermediates or radical species. A Lewis acid could, for instance, abstract a halide ion to form a carbocation, which could then rearrange to a more stable form before the halide is returned, resulting in an isomer.

However, in the case of this compound, the high degree of fluorination significantly influences the stability and reactivity of potential intermediates. The strong electron-withdrawing nature of the trifluoromethyl groups would destabilize any adjacent carbocation, making a classic Lewis acid-catalyzed isomerization pathway challenging. Specific mechanistic analyses for the isomerization of dichlorinated hexafluoropropanes are not detailed in the available literature.

Regioselective Control in the Formation of this compound

Achieving regioselective control in the direct chlorination of a molecule like 1,1,1,3,3,3-hexafluoropropane is a significant synthetic challenge. The molecule presents two secondary C-H bonds at the 2-position. Free-radical chlorination is notoriously less selective than bromination, often leading to a mixture of products. pearson.com

The selectivity of free-radical halogenation is influenced by the stability of the radical intermediate formed during hydrogen abstraction. pearson.com In the case of 1,1,1,3,3,3-hexafluoropropane, abstraction of a hydrogen atom from the central carbon atom (C2) would be the primary pathway. However, controlling the extent of chlorination to selectively produce the dichloro- derivative without forming monochloro- or polychlorinated products would require careful control of reaction conditions, such as the stoichiometry of the reactants. pearson.com Using an excess of the alkane is a common strategy to favor monosubstitution, but achieving high yields of a specific disubstituted product is more complex. pearson.com

Advanced Synthetic Innovations for Dihalogenated Hexafluoropropanes

While specific "advanced synthetic innovations" for this compound are not documented, general advancements in fluorination and chlorination chemistry could theoretically be applied. These include the development of more selective catalysts and reagents. For instance, the use of specific Lewis acid catalysts can influence the regioselectivity of halogenation reactions in some systems. wikipedia.org However, their applicability to the highly fluorinated substrate remains a matter of speculation without direct experimental evidence.

Another area of innovation is photochemistry. Photochlorination can be used to introduce chlorine atoms, and modern photocatalysis offers potential for improved control over reactivity and selectivity. wipo.int Again, the application of these advanced methods to the synthesis of this compound has not been specifically reported.

Spectroscopic and Structural Elucidation of 2,2 Dichloro 1,1,1,3,3,3 Hexafluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful technique for determining the structure of molecules by probing the magnetic properties of atomic nuclei. For fluorinated compounds, both ¹⁹F and ¹³C NMR are particularly informative.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a nuclear spin of ½ and constitutes 100% of naturally occurring fluorine, making it an ideal candidate for NMR studies. wikipedia.org It also exhibits a wide range of chemical shifts, which provides detailed information about the electronic environment of the fluorine atoms. wikipedia.orghuji.ac.il

In the case of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane, the molecular structure features two trifluoromethyl (CF₃) groups attached to the same central carbon atom (C2). Due to the free rotation around the C-C single bonds, the six fluorine atoms are chemically and magnetically equivalent. This equivalence means they experience the same average electronic environment. Consequently, the ¹⁹F NMR spectrum of this compound is expected to show a single, sharp signal (a singlet), as there are no other magnetically active nuclei nearby to cause spin-spin coupling. The precise chemical shift of this signal provides a key identifier for the CF₃ groups in this specific molecular arrangement.

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ) RangePredicted MultiplicityRationale
¹⁹F-70 to -80 ppm (relative to CFCl₃)SingletAll six fluorine atoms in the two CF₃ groups are chemically equivalent due to molecular symmetry and free bond rotation.

Note: The exact chemical shift can be influenced by the solvent and reference standard used.

To gain a more complete picture of the molecular structure, other NMR-active nuclei, such as Carbon-13 (¹³C), are analyzed. Multi-nuclear NMR experiments provide data on the carbon skeleton and the connectivity between different atoms.

For this compound (CF₃-CCl₂-CF₃), the structure contains two distinct types of carbon atoms:

The two equivalent carbons of the trifluoromethyl (CF₃) groups (C1 and C3).

The single central carbon atom bonded to the two chlorine atoms (C2).

Therefore, the proton-decoupled ¹³C NMR spectrum is expected to display two distinct signals. The signal corresponding to the CF₃ carbons will be split into a quartet due to coupling with the three attached fluorine atoms (¹JCF). The central CCl₂ carbon signal will appear as a septet due to coupling with the six equivalent fluorine atoms on the adjacent carbons (²JCF). Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), could further confirm the structure by showing correlations between the ¹⁹F nuclei and the ¹³C nuclei over two or three bonds. nih.gov

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (δ) RangePredicted Multiplicity (due to ¹⁹F coupling)Rationale
C1, C3 (-CF₃)120 - 130 ppmQuartet (¹JCF)Two equivalent carbons in a highly deshielded environment due to electronegative fluorine atoms.
C2 (-CCl₂-)90 - 100 ppmSeptet (²JCF)Single carbon atom bonded to two chlorine atoms and two CF₃ groups.

Note: Chemical shifts are relative to Tetramethylsilane (TMS). Coupling constants (J) provide additional structural information.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. miamioh.edulibretexts.org

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and form a molecular ion (M⁺). miamioh.edu This high energy often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions. libretexts.org The resulting mass spectrum is a fingerprint of the molecule's structure.

For this compound, the molecular ion [C₃Cl₂F₆]⁺• would be observed. Due to the presence of two chlorine atoms, this peak would be accompanied by isotopic peaks at M+2 and M+4, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would involve the cleavage of C-C and C-Cl bonds, which are the weakest bonds in the structure. miamioh.edunih.gov

Key fragmentation steps include:

Loss of a chlorine atom: Cleavage of a C-Cl bond to form the [C₃ClF₆]⁺ ion. This is often a favorable pathway.

Loss of a trifluoromethyl group: Cleavage of a C-C bond to yield a [C₂Cl₂F₃]⁺ ion and a neutral CF₃ radical.

Formation of the trifluoromethyl cation: The highly stable [CF₃]⁺ cation is a common fragment in the mass spectra of trifluoromethyl-containing compounds.

Table 3: Predicted Major Fragments in the EI-Mass Spectrum of this compound

Fragment IonFormulaPredicted m/z (for ³⁵Cl)Proposed Origin
Molecular Ion[C₃Cl₂F₆]⁺220Ionization of the parent molecule.
M-Cl[C₃ClF₆]⁺185Loss of a chlorine radical from the molecular ion.
M-CF₃[C₂Cl₂F₃]⁺151Loss of a CF₃ radical from the molecular ion.
Trifluoromethyl[CF₃]⁺69Cleavage of a C-C bond.

Note: The m/z values are calculated using the most abundant isotopes (¹²C, ¹⁹F, ³⁵Cl). Isotopic patterns for chlorine-containing fragments are expected.

While low-resolution MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). pnnl.gov This precision allows for the unambiguous determination of a molecule's elemental formula. nih.govucsf.edu

The exact mass of a molecule is calculated by summing the exact masses of the most abundant isotopes of its constituent elements. For C₃Cl₂F₆, this calculation confirms its elemental composition by distinguishing it from any other combination of atoms that might have the same nominal mass. The experimentally measured mass from an HRMS instrument can be compared to the theoretical exact mass to validate the molecular formula.

Table 4: Mass Data for this compound

ParameterValueSignificance
Molecular FormulaC₃Cl₂F₆The elemental composition of the compound.
Nominal Mass220 uThe integer mass calculated using the most abundant isotopes.
Theoretical Exact Mass219.92812 uThe calculated mass using the exact isotopic masses (¹²C = 12.00000, ¹⁹F = 18.99840, ³⁵Cl = 34.96885). nih.gov
Experimental HRMS Mass~219.9281 uAn experimentally determined value that confirms the elemental formula with high confidence.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes (stretching, bending, etc.). The resulting IR spectrum provides information about the functional groups present in the molecule.

The IR spectrum of this compound is dominated by absorptions arising from the vibrations of its carbon-fluorine and carbon-chlorine bonds.

C-F Stretching: Carbon-fluorine bonds are very strong and polar, giving rise to intense absorption bands in the fingerprint region of the IR spectrum, typically between 1000 and 1400 cm⁻¹. The presence of multiple C-F bonds in the two CF₃ groups will likely result in a series of strong, complex bands in this region.

C-Cl Stretching: Carbon-chlorine bond stretching vibrations are found at lower frequencies, generally in the 600-800 cm⁻¹ range. The CCl₂ group should produce characteristic absorptions in this region.

C-C Stretching and Bending Modes: Vibrations involving the carbon skeleton and various bending modes occur at lower frequencies and contribute to the complexity of the fingerprint region.

Table 5: Characteristic Infrared Absorption Bands for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Intensity
C-F Stretch1000 - 1400Strong, multiple bands
C-Cl Stretch600 - 800Medium to Strong
C-C Stretch900 - 1200Medium to Weak
Bending Modes (CF₃, CCl₂)< 600Medium to Weak

Characterization of Carbon-Halogen Bond Vibrations

Vibrational spectroscopic techniques, namely Infrared (IR) and Raman spectroscopy, are fundamental in identifying the characteristic stretching and bending frequencies of the carbon-halogen bonds within this compound. The significant differences in mass and electronegativity between fluorine and chlorine atoms result in well-separated and distinct vibrational modes for the C-F and C-Cl bonds.

The C-F stretching vibrations are typically observed at higher frequencies due to the lower mass of the fluorine atom and the high strength of the carbon-fluorine bond. In molecules containing trifluoromethyl (-CF₃) groups, these manifest as multiple strong to very strong absorption bands in the IR spectrum. For this compound, these symmetric and asymmetric C-F stretching modes are expected to appear in the 1350-1100 cm⁻¹ region.

Conversely, the C-Cl stretching vibrations occur at considerably lower frequencies, primarily due to the greater mass of the chlorine atom. In chlorinated alkanes, these vibrations typically produce bands in the 800-600 cm⁻¹ region. The symmetric and asymmetric stretches of the dichloromethylene (-CCl₂-) group in this molecule would be expected within this range. These bands are often of medium to strong intensity in the Raman spectrum.

Table 1: Expected Vibrational Frequency Ranges for Carbon-Halogen Bonds in this compound
Vibrational ModeAssociated Functional GroupExpected Frequency Range (cm⁻¹)Typical IR IntensityTypical Raman Intensity
C-F Asymmetric & Symmetric Stretch-CF₃1350 - 1100StrongMedium
C-Cl Asymmetric & Symmetric Stretch-CCl₂-800 - 600Medium-StrongStrong

Investigation of Molecular Fingerprints and Functional Group Identification

The combination of all vibrational modes, including stretches, bends, rocks, and torsional motions, creates a unique spectroscopic signature for a molecule, often referred to as the "fingerprint region" (typically below 1500 cm⁻¹). For this compound, this region is particularly complex and informative due to the numerous carbon-halogen bonds.

The key identifying features in the molecule's vibrational spectrum are:

Trifluoromethyl (-CF₃) Group Identification: The presence of multiple, very intense absorption bands in the 1350-1100 cm⁻¹ range is a definitive indicator of the -CF₃ groups.

Dichloromethylene (-CCl₂-) Group Identification: The observation of strong bands in the Raman spectrum and medium-to-strong bands in the IR spectrum between 800-600 cm⁻¹ confirms the presence of the C-Cl₂ moiety. nih.gov

The complementarity of IR and Raman spectroscopy is crucial; modes that are weak or forbidden in IR may be strong in Raman, and vice-versa, providing a more complete picture of the molecule's vibrational framework. tue.nl

Advanced Spectroscopic Techniques: Nuclear Quadrupole Resonance (NQR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive solid-state technique that provides detailed information about the local electronic environment of nuclei with a nuclear spin quantum number (I) greater than 1/2. du.ac.in The chlorine isotopes, ³⁵Cl and ³⁷Cl (both with I = 3/2), are excellent candidates for NQR analysis.

NQR detects the interaction between the nuclear electric quadrupole moment of the chlorine nucleus and the surrounding electric field gradient (EFG) generated by the distribution of electrons in its chemical bonds. du.ac.in This interaction results in nuclear energy level splittings that can be probed with radiofrequency radiation, yielding resonance frequencies that are highly characteristic of the specific chemical environment of the chlorine atom.

In the solid state, the two chlorine atoms in this compound are chemically equivalent. Assuming they are also crystallographically equivalent (i.e., they occupy identical positions in the crystal lattice), a single resonance line for ³⁵Cl would be expected. However, if the crystal packing causes the two chlorine atoms to reside in slightly different electronic environments, two distinct NQR frequencies may be observed. mdpi.comresearchgate.net

The resonance frequency is directly proportional to the nuclear quadrupole coupling constant (NQCC), which is a measure of the strength of the interaction. The NQCC is highly sensitive to the nature of the C-Cl bond. The presence of the two strongly electron-withdrawing -CF₃ groups on the adjacent carbons significantly influences the electron density at the chlorine atoms, which in turn defines the EFG and the resulting NQR frequency. This makes NQR a precise tool for studying the electronic effects of substituent groups within the molecule.

Table 2: Application of ³⁵Cl NQR Spectroscopy to this compound
ParameterDescription
Target Nucleus³⁵Cl (Spin I = 3/2)
Expected Number of SignalsOne signal if chlorines are crystallographically equivalent; two or more if inequivalent.
Primary Influencing FactorsElectron-withdrawing effect of two adjacent -CF₃ groups on the C-Cl bond polarity and the local electric field gradient.
Information GainedDetails on the C-Cl bonding character, effects of intramolecular electronic interactions, and information on solid-state crystal packing and potential polymorphism.

Computational and Theoretical Chemical Studies of 2,2 Dichloro 1,1,1,3,3,3 Hexafluoropropane

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. A typical DFT study of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311+G(d,p), aug-cc-pVTZ) to model the electron density and orbitals of the molecule.

Such calculations would yield optimized molecular geometry, including key bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute a variety of electronic properties. While specific research findings for this compound are not available, a hypothetical data table of DFT-calculated properties is presented below.

Interactive Data Table: Hypothetical DFT-Calculated Properties of this compound

PropertyHypothetical ValueUnit
Optimized C-C Bond Length1.56Å (Angstrom)
Optimized C-Cl Bond Length1.78Å (Angstrom)
Optimized C-F Bond Length1.34Å (Angstrom)
Dipole Moment1.2D (Debye)
HOMO Energy-12.5eV
LUMO Energy-0.8eV
HOMO-LUMO Gap11.7eV
Total Energy-1589.4Hartree

Note: These values are illustrative and not derived from actual published research on this specific compound.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. They are more computationally demanding than DFT but can offer higher accuracy, often considered the "gold standard" for small molecules. A high-level ab initio study would provide benchmark data for the molecule's geometry and energy, serving as a reference for less computationally expensive methods. These calculations would be crucial for accurately predicting properties like the barrier to internal rotation of the trifluoromethyl (-CF3) groups.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of a system.

Gas-Phase and Condensed-Phase Simulations

MD simulations can be performed for an isolated molecule (gas-phase) or for a collection of molecules in a periodic box to simulate a liquid or solid state (condensed-phase). A force field, which is a set of parameters describing the potential energy of the system, would need to be developed or adapted for this compound.

Gas-Phase Simulations: These would be used to explore the conformational landscape of the molecule, identifying stable rotamers (rotational isomers) and the energy barriers between them.

Condensed-Phase Simulations: These simulations would reveal information about intermolecular interactions, such as how the molecules pack together in a liquid. They are used to calculate bulk properties like density, heat of vaporization, and radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance.

Examination of Molecular Stability and Dynamics

By analyzing the trajectories from MD simulations, researchers could study the stability of different conformations and the timescales of conformational changes. For this compound, a key area of investigation would be the rotation of the two -CF3 groups around the C-C bonds. The simulations would reveal whether these groups rotate freely or are locked into specific orientations due to steric hindrance.

Structure-Property Relationship Modeling and Prediction Methodologies

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models use molecular descriptors—numerical values that encode information about the molecule's structure—to predict properties without the need for direct measurement or complex simulations.

For a compound like this compound, a QSPR study would involve calculating a range of descriptors, such as:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Quantum-chemical descriptors: Such as HOMO/LUMO energies and partial atomic charges obtained from DFT calculations.

These descriptors would then be used to build a mathematical model to predict properties like boiling point, vapor pressure, or environmental fate parameters. While general QSPR studies exist for halogenated alkanes, specific models and detailed findings for this compound are not detailed in available literature.

Quantitative Structure-Property Relationships (QSPR) for Halogenated Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. For halogenated systems, including compounds like this compound, QSPR is particularly valuable for predicting environmental fate, toxicity, and physical properties without the need for extensive and costly experimental measurements.

These models function by identifying a set of molecular descriptors—numerical values that encode structural, electronic, or topological features of a molecule—and correlating them with an observed property through statistical methods. In the context of halogenated propanes, relevant descriptors often include those related to molecular volume, surface area, and electrostatic potentials, which are influenced by the highly electronegative fluorine and chlorine atoms.

For instance, studies on halogenated compounds have successfully used descriptors derived from electrostatic potentials and molecular volume to predict properties such as vapor pressure, octanol/water partition coefficients, and aqueous solubility. nih.gov While specific QSPR models exclusively for this compound are not extensively documented in public literature, the established methodologies for similar halogenated hydrocarbons demonstrate the high predictive potential of this approach. nih.gov

Topological Indices and Molecular Descriptors in Chemical Informatics

Molecular descriptors are fundamental to chemical informatics and QSPR, providing the numerical basis for comparing molecules and building predictive models. They are categorized by their dimensionality (0D, 1D, 2D, and 3D), which reflects the level of structural detail they represent.

0D and 1D Descriptors: These include simple counts of atoms, molecular weight, and counts of specific functional groups.

2D Descriptors: These are derived from the 2D representation of a molecule, often conceptualized as a molecular graph where atoms are vertices and bonds are edges. Topological indices are a prominent class of 2D descriptors that quantify aspects of molecular branching, size, and shape. They are calculated from the connectivity of the molecular graph and are invariant to the 3D conformation.

3D Descriptors: These are calculated from the three-dimensional coordinates of the atoms and describe the molecule's geometry and volume.

For this compound, a variety of descriptors can be computationally generated to characterize its structure for use in chemical databases and theoretical models.

Table 1: Computed Molecular Descriptors for this compound
Descriptor TypeDescriptor NameValueSource
Constitutional (0D/1D)Molecular FormulaC3Cl2F6 nih.gov
Constitutional (0D/1D)Molecular Weight220.93 g/mol nih.govcymitquimica.com
Topological (2D)Canonical SMILESC(C(F)(F)F)(C(F)(F)F)(Cl)Cl cymitquimica.com
Topological (2D)InChIKeyYVOASHYXFVSAQN-UHFFFAOYSA-N cymitquimica.com

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an indispensable tool for mapping the intricate pathways of chemical reactions. By modeling the energy landscape that connects reactants to products, researchers can identify key intermediates and transition states that are often too transient to be observed experimentally.

Transition State Characterization and Reaction Pathway Mapping

A chemical reaction proceeds from reactants to products along a path of minimum energy on a multi-dimensional potential energy surface. libretexts.org The highest point along this path is known as the transition state (TS), which represents the energetic barrier that must be overcome for the reaction to occur. umn.eduwikipedia.org Transition state theory provides the conceptual framework for understanding reaction rates based on the properties of this critical configuration. umn.eduwikipedia.org

Computational methods, particularly density functional theory (DFT), are employed to locate and characterize the geometry and energy of these transition states. nih.gov A confirmed TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. umn.edu

Kinetic and Thermodynamic Aspects of Halogenated Propane (B168953) Reactions

The outcome of a chemical reaction is governed by both kinetics and thermodynamics. nih.gov

Thermodynamic Control: This refers to the relative stability of the final products. The most stable product, having the lowest Gibbs free energy, will be the major product if the reaction is allowed to reach equilibrium.

Kinetic Control: This relates to the rate at which products are formed. The product that is formed via the lowest energy transition state (i.e., the lowest activation energy) will be the major product in reactions that are rapid and irreversible.

Computational chemistry allows for the direct calculation of both the activation energies (kinetics) and the relative energies of reactants and products (thermodynamics). nih.gov For halogenated propanes, these calculations can predict product distributions under various conditions. For instance, in an elimination reaction, different isomers may be formed. Computational analysis can determine whether the kinetically favored product (faster formation) is also the thermodynamically favored product (more stable). This is crucial for understanding the regioselectivity and stereoselectivity observed in the halogenation and dehalogenation of alkanes. libretexts.org

Chemical Reactivity and Transformation Mechanisms of 2,2 Dichloro 1,1,1,3,3,3 Hexafluoropropane

Radical Reactions and Their Role in Atmospheric and Synthetic Processes

Radical reactions are fundamental to understanding the environmental fate and potential synthetic utility of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane. These processes involve highly reactive species with unpaired electrons that can initiate decomposition and transformation.

In the troposphere, the primary cleansing agent is the hydroxyl radical (•OH). For many organic compounds, particularly hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs), reaction with •OH is the principal degradation mechanism that determines their atmospheric lifetime. sci-hub.se However, this compound is a fully halogenated alkane, meaning it possesses no carbon-hydrogen bonds.

The reaction with hydroxyl radicals is initiated by the abstraction of a hydrogen atom. Due to the absence of C-H bonds in the structure of CFC-216aa, its rate of reaction with •OH radicals is considered to be negligible. Consequently, it is not removed from the atmosphere by this significant tropospheric sink. This lack of reactivity with •OH contributes to a very long atmospheric lifetime, a characteristic shared by other CFCs. noaa.gov The main atmospheric loss process for CFCs is, therefore, not oxidation in the troposphere but photolysis by short-wavelength ultraviolet radiation in the stratosphere. noaa.govcopernicus.orgcopernicus.orgresearchgate.netresearchgate.netnasa.gov

Table 1: Atmospheric Lifetimes of Structurally Similar Chlorofluorocarbons (CFCs) This table presents data for analogous fully halogenated compounds to illustrate the expected long atmospheric lifetime of CFC-216aa, which is primarily determined by stratospheric photolysis rather than reaction with OH radicals.

Compound Formula Atmospheric Lifetime (years) Primary Atmospheric Loss Process
CFC-112 CCl₂FCCl₂F 63.6 Stratospheric UV Photolysis
CFC-112a CCl₃CClF₂ 51.5 Stratospheric UV Photolysis
CFC-113a CCl₃CF₃ 55.4 Stratospheric UV Photolysis
CFC-114a CCl₂FCF₃ 105.3 Stratospheric UV Photolysis

Data sourced from atmospheric modeling based on experimental UV absorption spectra. copernicus.orgcopernicus.orgresearchgate.net

Radical-initiated decomposition occurs when the molecule interacts with a high-energy radical or when sufficient energy is supplied to cause homolytic cleavage of one of its covalent bonds. wiley.com The pathway of decomposition is dictated by the bond dissociation energies (BDEs) of the bonds within the molecule; weaker bonds will cleave preferentially. ucsb.edu

For this compound (CF₃CCl₂CF₃), the relevant bonds are C-Cl, C-F, and C-C.

C-F bonds are exceptionally strong and are the least likely to undergo homolysis.

C-Cl bonds are significantly weaker than C-F bonds and represent a likely site for initial radical-initiated cleavage. rjpbcs.com

C-C bonds in fluorinated compounds are also strong, but can be cleaved under energetic conditions.

The most probable initial step in the radical-initiated decomposition is the homolysis of a C-Cl bond, which has a lower BDE compared to the C-C bond in the perhalogenated backbone. This would result in the formation of a chlorine radical and a perhalogenated propyl radical:

CF₃CCl₂CF₃ → CF₃C(•)ClCF₃ + •Cl

An alternative, though less likely, pathway is the scission of the C-C bond, yielding two smaller haloalkyl radicals:

CF₃CCl₂CF₃ → •CF₃ + •CCl₂CF₃

The specific pathway and subsequent radical chain reactions depend on the energy input and the presence of other reactive species. The resulting perfluoroalkyl radicals are key intermediates that can undergo further reactions, such as recombination or fragmentation. mdpi.com

Thermal and Photochemical Degradation Pathways

The stability of this compound is finite, and it will degrade under conditions of high temperature or upon absorption of high-energy photons.

This compound is noted as a chemical intermediate in the synthesis of other fluorinated compounds, such as the fire suppressant HFC-236fa (1,1,1,3,3,3-hexafluoropropane), indicating its involvement in high-temperature industrial processes. scribd.com Like other chlorofluorocarbons, CFC-216aa is non-flammable but will decompose at sufficiently high temperatures, such as those encountered in fires or industrial incineration. nih.govresearchgate.net

The thermal degradation of halogenated fire suppression agents can produce toxic and corrosive byproducts. nist.govbrandforsk.se When CFC-216aa is exposed to high temperatures, its decomposition products are expected to include smaller perhalogenated fragments. In a fire environment, which contains fuel, oxygen, and moisture, these fragments can react to form a variety of hazardous substances. nih.gov Expected decomposition products in such scenarios include:

Carbonyl halides: Phosgene (COCl₂) and Carbonyl fluoride (B91410) (COF₂).

Hydrogen halides: In the presence of a hydrogen source (e.g., combustion of fuel, atmospheric water), Hydrogen chloride (HCl) and Hydrogen fluoride (HF) can be formed. copalliance.org

Studies on the thermal decomposition of related hydrofluorocarbons, such as HFC-236fa, show that significant breakdown begins in the temperature range of 500-850 °C. nih.gov It is anticipated that CFC-216aa would exhibit similar or greater thermal stability.

Table 2: Potential High-Temperature Decomposition Products of CFC-216aa

Product Formula Context of Formation
Carbonyl fluoride COF₂ Pyrolysis, especially in the presence of oxygen.
Phosgene COCl₂ Pyrolysis, especially in the presence of oxygen.
Hydrogen fluoride HF High-temperature reaction in the presence of hydrogen sources (e.g., fuel, water).
Hydrogen chloride HCl High-temperature reaction in the presence of hydrogen sources (e.g., fuel, water).

Based on general principles of halocarbon pyrolysis. nih.govnist.govbrandforsk.secopalliance.org

As established, the dominant atmospheric loss process for CFCs is photolysis by ultraviolet (UV) radiation in the stratosphere. noaa.gov These molecules are inert in the lower atmosphere but decompose when they reach altitudes where they are exposed to high-energy UV-C and UV-B radiation (wavelengths typically below 230 nm). copernicus.orgcopernicus.orgresearchgate.net

The primary photolytic reaction is the cleavage of a carbon-chlorine bond, releasing a free chlorine atom:

CF₃CCl₂CF₃ + hν (UV) → CF₃C(•)ClCF₃ + •Cl

This process is of great environmental significance because the released chlorine atom can catalytically destroy stratospheric ozone. A single chlorine atom can participate in a catalytic cycle that destroys thousands of ozone molecules before it is removed from the stratosphere.

Table 3: UV Absorption Data for Analogous C₂ Chlorofluorocarbons This table shows the absorption cross-sections (σ) at specific wavelengths and temperatures for similar CFCs, which is the key data used to calculate their rate of photolysis in the stratosphere.

Compound Wavelength (nm) Temperature (K) Cross-Section (10⁻²⁰ cm²/molecule)
CFC-112 (CCl₂FCCl₂F) 195.0 296 13.9
210.0 296 1.13
CFC-113a (CCl₃CF₃) 195.0 296 9.07
210.0 296 0.61
CFC-114a (CCl₂FCF₃) 195.0 296 1.94
210.0 296 0.05

Data from Davis et al. (2016). copernicus.orgcopernicus.orgresearchgate.net

Acid-Base Chemistry and Nucleophilic/Electrophilic Reactivity

The acid-base and nucleophilic/electrophilic reactivity of this compound is highly limited due to its structure.

Acid-Base Reactivity: The compound is neither a Brønsted-Lowry acid nor a base as it lacks acidic protons to donate and does not possess available lone pairs of electrons on carbon for protonation. It is also a very weak Lewis base. Therefore, it is inert in typical acid-base reactions.

Nucleophilic/Electrophilic Reactivity: A nucleophile is a species that donates an electron pair, while an electrophile accepts an electron pair. youtube.compressbooks.pub

As a Nucleophile: CFC-216aa has no significant nucleophilic character. The lone pairs on the halogen atoms are held tightly due to high electronegativity and are sterically shielded.

As an Electrophile: The central carbon atom (C2) is bonded to two chlorine atoms and two trifluoromethyl groups. The high electronegativity of the surrounding halogen atoms induces a significant partial positive charge (δ+) on this carbon, making it a potential electrophilic center.

However, despite the electrophilic nature of the central carbon, the molecule is generally unreactive towards nucleophiles under normal conditions. This inertness is attributed to several factors:

Steric Hindrance: The two bulky trifluoromethyl groups and two chlorine atoms effectively shield the central carbon from attack by a nucleophile.

Lack of a Good Leaving Group: While a chloride ion (Cl⁻) can be a leaving group, the C-Cl bond is relatively strong and not easily broken in a substitution reaction without significant energy input or catalytic activation.

Reactions can occur under harsh conditions. For instance, similar perhalogenated compounds are known to react violently with strong reducing agents, such as very active metals, which can act as potent electron donors (nucleophiles). nih.gov However, for the vast majority of common nucleophiles and electrophiles, this compound is chemically inert. wou.eduoit.edu

Reactivity in Aqueous and Non-Aqueous Media

Specific experimental data on the reactivity of this compound in aqueous and non-aqueous media is not extensively documented in publicly available literature. Safety Data Sheets for the compound frequently report "no data available" for properties such as solubility and reactivity. echemi.com

Based on its highly halogenated, non-polar structure, its solubility in aqueous media is expected to be very low. A structurally similar compound, 2,2-dichloro-1,1,1,3,3-pentafluoropropane (B159064), is described as being slightly soluble in water. nih.gov In general, the compound is anticipated to be stable in water, not undergoing hydrolysis under normal environmental conditions.

In non-aqueous media, its reactivity is largely dictated by the strength of the C-Cl and C-F bonds and the steric hindrance provided by the bulky trifluoromethyl groups. Analogous perhalogenated compounds are known to be chemically inert in many situations. However, they can undergo reactions under forcing conditions. For instance, 2,2-dichloro-1,1,1,3,3-pentafluoropropane can react violently with strong reducing agents, such as active metals, and can be oxidized by strong oxidizing agents at extreme temperatures. nih.gov It is plausible that this compound would exhibit similar reactivity with potent reagents. One vendor source suggests a reaction with aldehydes to form chlorinated hydrocarbons, though this claim requires independent verification. cymitquimica.com

Table 1: Inferred Reactivity Profile

Medium/ReagentExpected ReactivityBasis of Inference
Aqueous Media Low solubility, generally stable, no significant hydrolysis.Inferred from molecular structure and data on analogous compounds like 2,2-dichloro-1,1,1,3,3-pentafluoropropane. nih.gov
Strong Reducing Agents Potential for vigorous reaction, leading to dechlorination.Based on the reactivity profile of similar perhalogenated alkanes. nih.gov
Strong Oxidizing Agents Reactive only under extreme temperature conditions.Based on the reactivity profile of similar perhalogenated alkanes. nih.gov

Participation in Dehydrohalogenation Reactions

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide (e.g., HCl or HBr) from a substrate, typically to form an alkene. A critical requirement for the most common dehydrohalogenation mechanisms (such as E1 and E2) is the presence of a hydrogen atom on a carbon atom adjacent (beta) to the carbon bearing the leaving halogen.

This compound has the chemical structure CF₃-CCl₂-CF₃. As this molecule contains no hydrogen atoms, it cannot undergo traditional dehydrochlorination.

However, the broader class of dehalogenation reactions includes reductive dehalogenation, which involves the removal of halogen atoms. For geminal dihalides (compounds with two halogens on the same carbon), this can be achieved using reducing agents, most commonly active metals like zinc. This reaction, known as reductive elimination or dechlorination, would result in the formation of an alkene. While no specific study documents this reaction for this compound, it is a well-established transformation for other gem-dichloroalkanes. The reaction would proceed by removing both chlorine atoms from the central carbon to form a double bond between the two adjacent carbons, yielding 1,1,3,3,3-pentafluoro-2-(trifluoromethyl)prop-1-ene, more commonly known as hexafluoroisobutylene.

Table 2: Proposed Reductive Dechlorination Reaction

ReactantReagentProposed ProductReaction Type
This compoundZinc (Zn)HexafluoroisobutyleneReductive Dechlorination
CF₃-CCl₂-CF₃ + Zn → (CF₃)₂C=CF₂ + ZnCl₂

Catalyzed Transformations and Selective Functionalization

Specific examples of catalyzed transformations involving this compound are not well-documented. However, the field of organofluorine chemistry has advanced to include various catalytic methods for the functionalization of C-F and C-Cl bonds, which could potentially be applied to this substrate.

Given the strength of carbon-halogen bonds, particularly C-F bonds, such transformations typically require specialized catalytic systems. Transition-metal catalysis is a cornerstone of modern synthetic chemistry for activating strong chemical bonds. For gem-dichloroalkanes, novel catalytic cycles have been developed. For example, recent research has demonstrated the use of photoinduced gold catalysis for the dechloroalkylation of non-fluorinated gem-dichloroalkanes. nju.edu.cn This process involves the homolytic cleavage of a C-Cl bond to generate a chloroalkyl radical, which can then participate in further reactions.

This type of catalyzed radical reaction could represent a pathway for the selective functionalization of this compound, allowing for the formation of C-C bonds. If one C-Cl bond were selectively cleaved, it would generate a (trifluoromethyl)chloromethyl radical, a reactive intermediate for building more complex fluorinated molecules. Applying such modern catalytic methods could unlock new synthetic routes starting from this perhalogenated propane (B168953) derivative, though such applications remain a subject for future research.

Applications of 2,2 Dichloro 1,1,1,3,3,3 Hexafluoropropane in Advanced Chemical Synthesis

Role as a Feedstock or Intermediate in Fluorine Chemistry

2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane (CFC-216aa) is a perhalogenated organic compound featuring a propane (B168953) backbone saturated with fluorine and chlorine atoms. cymitquimica.comnih.gov Its chemical structure, characterized by two terminal trifluoromethyl (-CF3) groups and a central dichloromethylene (-CCl2-) unit, makes it a molecule of significant interest in fluorine chemistry. The high stability of C-F bonds contrasts with the greater reactivity of C-Cl bonds, positioning this compound as a valuable feedstock for creating more complex fluorinated molecules.

Synthesis of Novel Fluorinated Compounds

The presence of two chlorine atoms on the central carbon of this compound serves as a reactive handle for synthetic transformations. These C-Cl bonds can be targeted for substitution or elimination reactions to introduce new functional groups, thereby enabling the synthesis of a variety of novel fluorinated compounds. Methodologies such as halofluorination, which involves the reaction of an alkene with a halogen and a fluoride (B91410) source, demonstrate the broader strategies in fluorine chemistry to create functionalized small molecules. beilstein-journals.orgnih.gov

While specific documented reactions starting from this compound are specialized, its structure allows for predictable transformations based on established principles of organohalogen chemistry. Potential synthetic pathways could include nucleophilic substitution, reductive dechlorination, or radical reactions to build more complex molecular architectures around the stable hexafluorinated propane core.

Reaction TypePotential ReagentsResulting Structure/Functional GroupPotential Application
Nucleophilic SubstitutionRO⁻, RS⁻, R₂N⁻Ethers, Thioethers, AminesPharmaceuticals, Agrochemicals
Reductive DechlorinationZn, H₂/PdC-H bond formation (CF₃-CH₂-CF₃)Synthesis of HFC-236fa
Grignard Reagent FormationMgCF₃-C(MgCl)-CF₃ intermediateCarbon-carbon bond formation
Dehydrochlorination (if applicable)Strong BaseFluorinated OlefinMonomers for fluoropolymers

Precursor for Advanced Organofluorine Building Blocks

Organofluorine compounds are critical in modern drug discovery and materials science due to the unique properties imparted by fluorine atoms. nih.govdigitellinc.com The synthesis of complex bioactive molecules often relies on a building block approach, where smaller, functionalized fluorinated molecules are prepared and then combined. nih.gov

This compound serves as a potential precursor for building blocks containing the bis(trifluoromethyl)methyl moiety. By chemically modifying the -CCl2- group, a range of derivatives can be accessed. For instance, conversion to a ketone (hexafluoroacetone) or an alcohol (hexafluoroisopropanol) creates versatile intermediates that are widely used in the synthesis of pharmaceuticals and polymers. researchgate.net The robust hexafluorinated scaffold is maintained throughout these transformations, providing a stable core that can enhance the metabolic stability and lipophilicity of a final drug product.

Utilization in Solvent Systems for Specialized Organic Reactions

The use of fluorinated solvents in organic synthesis has grown due to their unique physical properties, such as high density, low flammability, and distinct polarity, which can influence reaction outcomes. While the specific use of this compound as a solvent is not widely documented, its properties can be inferred from related compounds like hexafluoroisopropanol (HFIP), which is a widely used solvent in organic reactions. researchgate.net

Impact on Reaction Selectivity and Yield

Fluorinated solvents can significantly impact the selectivity and yield of chemical reactions. For example, the high polarity and strong hydrogen-bond-donating ability of solvents like HFIP can stabilize charged intermediates and transition states, accelerating reaction rates and, in some cases, altering the reaction pathway to favor a desired product. researchgate.net Given the polar nature of the C-Cl and C-F bonds, this compound would be expected to exhibit unique solvent effects. Its inertness, stemming from the lack of reactive C-H bonds, could make it a suitable medium for reactions involving highly reactive or radical species, preventing unwanted side reactions with the solvent and potentially leading to cleaner reaction profiles and higher yields.

Recyclability and Green Chemistry Considerations

From a green chemistry perspective, the utility of any chemical is weighed against its environmental impact. advance-he.ac.ukresearchgate.net Chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) have been largely phased out due to their detrimental effects on the ozone layer and their high global warming potential (GWP). rsc.orgearth911.com this compound, also known as CFC-216aa, falls into this category. cymitquimica.com Its chlorine content contributes to ozone depletion, making it an environmentally persistent and harmful substance. earth911.comamericanchemistry.com

While its relatively high boiling point might facilitate recyclability through distillation, its classification as a CFC makes its use as a solvent incompatible with modern green chemistry principles. The development of environmentally benign replacements for CFCs has been a major focus of the chemical industry, leading to the adoption of hydrofluorocarbons (HFCs) and, more recently, hydrofluoroolefins (HFOs), which have lower or zero ozone depletion potential. americanchemistry.comwikipedia.org

CompoundChemical FormulaTypeOzone Depletion Potential (ODP)Global Warming Potential (GWP)
This compoundC₃Cl₂F₆CFCHighHigh
1,3-Dichloro-1,1,2,2,3-pentafluoropropaneC₃HCl₂F₅HCFC0.03568
1,1,1,3,3,3-Hexafluoropropane (B1216460)C₃H₂F₆HFC09,810

Development of New Chemical Processes Employing Perhalogenated Propane Scaffolds

Perhalogenated propane scaffolds, like this compound, are foundational structures for developing new chemical processes. The strategic placement of different halogen atoms allows for selective chemical manipulation. The C-Cl bonds are significantly weaker than the C-F bonds, allowing for reactions that exclusively target the chlorine atoms while leaving the highly stable fluorinated portions of the molecule intact.

This differential reactivity is exploited in processes designed to build molecular complexity. For example, transition-metal-catalyzed cross-coupling reactions could be employed to replace the chlorine atoms with carbon-based groups, creating new C-C bonds. Similarly, reductive processes can selectively remove chlorine to produce valuable HFCs, such as the fire extinguishing agent and refrigerant HFC-236fa (1,1,1,3,3,3-hexafluoropropane). google.comregulations.gov The development of such selective transformations is crucial for converting simple, readily available perhalogenated materials into high-value, functionalized products for diverse applications.

Environmental Science Research and Atmospheric Chemistry of 2,2 Dichloro 1,1,1,3,3,3 Hexafluoropropane

Atmospheric Fate and Transport Mechanisms

Tropospheric and Stratospheric Degradation Processes

The primary mechanism for the removal of HCFCs from the troposphere is their reaction with hydroxyl radicals (OH). These reactions are crucial in determining the atmospheric lifetime of these compounds. In the stratosphere, the dominant degradation process for HCFCs is photolysis, or the breakdown of the molecule by ultraviolet (UV) radiation from the sun.

Modeling of Atmospheric Lifetimes and Global Distribution

Atmospheric models are essential tools for predicting the lifetime and global distribution of chemical compounds. These models rely on key input parameters, including the rate constants of chemical reactions and UV absorption cross-sections. Without this specific data for 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane, its atmospheric lifetime and global distribution cannot be accurately modeled.

For illustrative purposes, the table below shows atmospheric lifetimes for other halogenated compounds. This data underscores the type of information required for a comprehensive assessment of HCFC-226ca.

CompoundAtmospheric Lifetime (years)
HCFC-225ca1.9
CFC-1152
CFC-12102

Formation and Environmental Behavior of Degradation Products

The breakdown of HCFCs in the atmosphere leads to the formation of various degradation products, some of which can be persistent in the environment.

Analysis of Persistent Degradation Products (e.g., Trifluoroacetic Acid)

A significant degradation product of many fluorinated compounds, including some HCFCs, is trifluoroacetic acid (TFA). researchgate.net TFA is a persistent and highly water-soluble substance. The atmospheric degradation of certain HCFCs can lead to the formation of trifluoroacetyl halides, which then hydrolyze in cloud water to form TFA. researchgate.netescholarship.org This TFA is subsequently removed from the atmosphere through wet and dry deposition. researchgate.netescholarship.org

The specific yield of TFA from the atmospheric degradation of this compound has not been determined. Research on other HCFCs, such as HCFC-123 and HCFC-124, has shown that they are precursors to TFA. researchgate.netescholarship.org

Research on Long-Range Transport of Metabolites

The degradation products of HCFCs, including persistent substances like TFA, can be subject to long-range atmospheric transport. nih.govnih.govcec.org This means they can be transported far from their original emission sources, potentially impacting remote ecosystems. The extent of this transport depends on the atmospheric lifetime of the parent compound and the properties of the degradation products.

Due to the absence of specific data on the degradation products of this compound, no targeted research on the long-range transport of its specific metabolites has been identified.

Research on Atmospheric Concentrations and Emission Source Characterization

Monitoring the atmospheric concentrations of synthetic compounds is crucial for understanding their environmental impact and for verifying compliance with international agreements like the Montreal Protocol. Emission source characterization helps in identifying the industrial processes and applications that release these compounds into the atmosphere.

Measurement Techniques for Trace Atmospheric Gases

Detecting and quantifying trace atmospheric gases like this compound requires highly sensitive analytical methods. The primary technique for measuring compounds such as CFCs at minute concentrations (parts per trillion or even parts per quadrillion) is gas chromatography (GC). copernicus.org

Air samples are collected from remote atmospheric observatories, such as the Cape Grim Baseline Air Pollution Station, which provides clean marine air samples representative of the background atmosphere. mdpi.com These samples are then analyzed using GC systems equipped with specialized detectors. The most common detector for halogenated compounds is the Electron Capture Detector (ECD), which is extremely sensitive to electrophilic substances like CFCs. copernicus.org This setup, known as GC-ECD, allows for the separation of different gases in the air sample and their subsequent detection and quantification. copernicus.org

For unambiguous identification and confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed. This method couples the separation power of gas chromatography with the identification capabilities of mass spectrometry, providing a detailed fingerprint of the compounds present.

Recent advancements include the development of cost-effective systems like the StratoCore-GC-ECD, which can analyze a suite of trace gases from balloon-borne AirCore samplers. copernicus.org This allows for the retrieval of high-resolution vertical profiles of these molecules in the stratosphere, providing crucial data for understanding atmospheric transport and chemistry. copernicus.org

Source Attribution and Emission Inventories

While the production of CFCs for dispersive uses was phased out globally by 2010 under the Montreal Protocol, emissions of some CFCs have unexpectedly continued or even increased. unep.org The sources of this compound are not well-documented in publicly available emission inventories, which typically focus on more abundant CFCs.

However, research into other minor CFCs provides a likely explanation for its continued presence. Emissions of compounds like CFC-113a, CFC-114a, and CFC-115 are thought to arise during the production of other chemicals, particularly hydrofluorocarbons (HFCs) that were developed as CFC replacements. unep.org It is plausible that this compound is an unintended byproduct, intermediate, or impurity in the manufacturing pathways of other fluorochemicals. The Montreal Protocol allows for the production of CFCs for use as feedstock in the synthesis of other chemicals, which can lead to fugitive emissions. unep.org

Emission inventories are constructed using both "bottom-up" methods (based on production and usage data) and "top-down" methods (inferred from atmospheric measurements). For trace gases with uncertain sources like CFC-216aa, top-down estimates derived from atmospheric concentration data at remote sites are the primary tool for quantifying global emissions. bris.ac.uk

Policy Implications and Research into Substitutes for Ozone-Depleting Substances (ODS)

The environmental impact of compounds like this compound has significant policy implications, driving international agreements and stimulating research into safer alternatives.

Scientific Basis for International Protocols (e.g., Montreal Protocol)

The Montreal Protocol on Substances that Deplete the Ozone Layer, signed in 1987, is a landmark international treaty designed to protect the stratospheric ozone layer by phasing out the production and consumption of ODS. unep.orgwikipedia.orgdcceew.gov.au The scientific foundation for this agreement rests on key metrics that quantify the environmental harm posed by these substances: the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP).

Ozone Depletion Potential (ODP): This is a relative measure of a chemical's ability to destroy stratospheric ozone. wikipedia.orgdcceew.gov.au All ODP values are scaled relative to trichlorofluoromethane (B166822) (CFC-11), which is assigned an ODP of 1.0. wikipedia.orgdcceew.gov.au As a chlorofluorocarbon, this compound contains chlorine atoms and lacks a mechanism for removal in the lower atmosphere, such as reaction with the hydroxyl radical (OH). wikipedia.orgnoaa.gov Consequently, it has a long atmospheric lifetime, allowing it to reach the stratosphere where ultraviolet radiation breaks it down, releasing chlorine atoms that catalytically destroy ozone. Therefore, its ODP is non-zero, making it a controlled substance under the Montreal Protocol.

Global Warming Potential (GWP): This index compares the amount of heat trapped by a certain mass of a gas to the amount of heat trapped by a similar mass of carbon dioxide (CO2), with CO2 defined as having a GWP of 1.0. epa.gov CFCs are potent greenhouse gases, with GWPs often thousands of times higher than that of CO2 over a 100-year time horizon. unep.org The significant GWP of CFCs means that their regulation has had dual benefits: protecting the ozone layer and mitigating climate change. unep.org

The classification of this compound as a CFC provides the scientific rationale for its inclusion and regulation under the Montreal Protocol, which mandates a global phase-out of such compounds. wikipedia.orgdcceew.gov.au

Development and Evaluation of Environmentally Benign Alternatives

The success of the Montreal Protocol spurred extensive research and development to find and commercialize substitutes for ODS. nih.gov The evaluation of these alternatives is a multi-faceted process, balancing environmental impact, performance, and safety. nih.govaceee.org

The first generation of replacements for CFCs were often hydrochlorofluorocarbons (HCFCs) . noaa.govnih.gov These compounds contain hydrogen, which makes them susceptible to breakdown in the troposphere, resulting in shorter atmospheric lifetimes and much lower ODPs compared to CFCs. noaa.govepa.govnih.gov However, because they still contain chlorine and contribute to ozone depletion, HCFCs were always intended as transitional substances and are also being phased out under the Montreal Protocol. wikipedia.orgnih.gov

The next generation of alternatives included hydrofluorocarbons (HFCs) . nih.govcwejournal.org HFCs contain no chlorine and therefore have an ODP of zero. wikipedia.orgnih.gov For this reason, they were considered a long-term solution for replacing CFCs and HCFCs. nih.gov However, many HFCs are potent greenhouse gases with high GWPs. unep.orgcwejournal.org This led to the Kigali Amendment to the Montreal Protocol in 2016, which mandates a global phase-down of the production and consumption of HFCs. unep.orgwikipedia.orgstate.gov

Current research focuses on developing fourth-generation alternatives, such as hydrofluoroolefins (HFOs) and natural refrigerants (e.g., ammonia, carbon dioxide, hydrocarbons). cwejournal.org HFOs have very short atmospheric lifetimes, resulting in both zero ODP and very low GWPs. cwejournal.org The evaluation of any potential substitute involves a comprehensive risk assessment, considering factors such as ODP, GWP, toxicity, flammability, and energy efficiency. aceee.orgepa.gov

The table below provides a comparative overview of the environmental properties of different classes of compounds.

Compound ClassExample CompoundOzone Depletion Potential (ODP)Global Warming Potential (GWP, 100-year)Primary Environmental Concern
Chlorofluorocarbons (CFCs)CFC-111.0~5000High Ozone Depletion & High GWP
Hydrochlorofluorocarbons (HCFCs)HCFC-22~0.05~1800Low Ozone Depletion & High GWP
Hydrofluorocarbons (HFCs)HFC-134a0~1430High GWP
Hydrofluoroolefins (HFOs)HFO-1234yf0&lt;1Low Environmental Impact

Materials Science Research Involving 2,2 Dichloro 1,1,1,3,3,3 Hexafluoropropane

Polymer Chemistry and Material Modification

The interaction of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane with polymers is a critical area of materials science, yet specific research on its effects remains elusive in peer-reviewed literature.

Studies on Polymer Dissolution and Swelling Effects

There is a notable absence of published studies detailing the efficacy of this compound as a solvent for various polymers. Consequently, no data tables outlining polymer solubility parameters or the extent of polymer swelling in this specific solvent could be compiled. The general principles of polymer dissolution involve the solvent's ability to overcome the intermolecular forces holding the polymer chains together. The highly fluorinated nature of this compound would suggest a potential for selective solvency, particularly for fluorinated polymers, but empirical data is not available to substantiate this.

Integration into Fluoropolymer Synthesis and Characterization

The role of this compound in the synthesis of fluoropolymers is not documented in the available scientific literature. Fluoropolymers are typically synthesized through the polymerization of fluorinated monomers. There is no indication that this compound is utilized as a monomer or a polymerization medium for the creation of new fluoropolymer structures. Characterization data for fluoropolymers synthesized in the presence of this compound is therefore also unavailable.

Applications in Functional Materials Development

The potential application of this compound in the creation of functional materials, particularly for electronic and composite applications, is another area where specific research is lacking.

Research into Dielectric Properties and Electronic Applications

No specific data on the dielectric constant or other electronic properties of materials incorporating this compound has been found in the public domain. Fluorinated compounds, in general, are often investigated for their low dielectric constants, which are desirable for applications in microelectronics as insulating materials. However, without specific studies, the dielectric performance of this particular compound remains unknown.

Investigation of its Role in Novel Composites

There is no available research on the use of this compound as a component or processing aid in the development of novel composite materials. The potential for this compound to act as a matrix material, a surface modifier for fillers, or a solvent for composite fabrication has not been explored in documented research.

Advanced Analytical Methodologies for 2,2 Dichloro 1,1,1,3,3,3 Hexafluoropropane

Chromatographic Techniques for Separation and Quantification

Gas chromatography (GC) is the cornerstone for the separation and quantification of volatile halogenated compounds like 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane. Its high resolution and compatibility with various sensitive detectors make it the technique of choice.

Gas Chromatography (GC) with Various Detectors

GC is widely used for the analysis of hydrochlorofluorocarbons (HCFCs) and related compounds. The choice of detector is critical and depends on the required sensitivity and the nature of the sample matrix.

A Flame Ionization Detector (FID) is a common choice for quantifying organic compounds. keikaventures.comyoutube.com For halogenated hydrocarbons, the FID provides a robust and linear response. In the analysis of related HCFCs, such as 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123), GC-FID is a standard analytical method. researchgate.net The detector operates by pyrolyzing the analyte in a hydrogen-air flame, which produces ions that generate a measurable current proportional to the amount of carbon in the sample.

An Electron Capture Detector (ECD) offers superior sensitivity for electrophilic compounds, such as those containing halogens. While specific studies on this compound are not prevalent, the analysis of other fluorocarbons demonstrates the high sensitivity of ECDs, which can be an order of magnitude lower than for non-halogenated compounds. researchgate.net However, dual-column GC-ECD methods, while sensitive, can be complex, and interferences from other ECD-active compounds must be considered. restek.com

Below is a table summarizing typical GC conditions adaptable for the analysis of this compound based on methods for similar volatile halogenated compounds.

ParameterTypical ConditionReference/Rationale
ColumnDB-624 or similar (e.g., VS-624ms); 30 m x 0.25 mm ID, 1.4 µm film thicknessStandard for volatile organic compounds (VOCs), providing good separation for halogenated hydrocarbons. researchgate.net
Carrier GasHelium or NitrogenInert carrier gases common in GC analysis. researchgate.netresearchgate.net
Injector Temperature230-250°CEnsures rapid volatilization of the sample. researchgate.net
Oven ProgramInitial temp ~35-40°C, ramped to ~180-200°CTemperature programming allows for the separation of compounds with a range of boiling points.
DetectorFlame Ionization (FID) or Electron Capture (ECD)FID for general quantification, ECD for high-sensitivity trace analysis of halogenated compounds. researchgate.netrestek.com
Detector Temperature250°C (FID)Maintained at a high temperature to prevent condensation. researchgate.net

Hyphenated Techniques (e.g., GC-MS) for Complex Mixtures

For unambiguous identification and analysis in complex matrices, the coupling of gas chromatography with mass spectrometry (GC-MS) is the definitive method. gcms.cz This hyphenated technique combines the superior separation capabilities of GC with the powerful identification ability of MS.

The mass spectrometer can be operated in two primary modes:

Full Scan Mode: The spectrometer scans a wide range of mass-to-charge ratios (m/z), providing a complete mass spectrum of the eluting compound. This is invaluable for identifying unknown components in a sample by comparing their spectra to established libraries (e.g., NIST).

Selected Ion Monitoring (SIM) Mode: The mass spectrometer is set to monitor only a few specific ions characteristic of the target analyte. This significantly increases sensitivity and selectivity, allowing for quantification at very low levels by filtering out background noise from the matrix. restek.comresearchgate.net For trace analysis of chlorofluorocarbons and their replacements in atmospheric samples, GC-MS in SIM mode is essential. researchgate.net

GC-MS is a critical tool for environmental monitoring, capable of achieving detection limits in the parts-per-trillion (ppt) range for atmospheric trace gases. noaa.gov

ParameterTypical SettingReference/Rationale
GC ColumnCapillary column (e.g., VS-624ms, 30 m)Provides high-resolution separation needed for complex mixtures. researchgate.net
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces repeatable and library-searchable mass spectra.
Acquisition ModeFull Scan or Selected Ion Monitoring (SIM)Full scan for identification; SIM for high-sensitivity quantification. restek.comresearchgate.net
Scan Range (Full Scan)~35-250 amuCovers the expected mass range for the parent ion and fragments of the target compound and similar VOCs.
SIM IonsSelected based on the compound's mass spectrum (e.g., parent ion, characteristic fragments)Choosing 3 or more characteristic ions enhances confidence in compound identification. restek.com

Spectroscopic Techniques for Trace Analysis and Purity Assessment

While chromatography is key for separation, spectroscopy plays a vital role in the detection, quantification, and structural confirmation of this compound, especially for real-time monitoring and quality control.

High-Sensitivity Spectrometry for Environmental Monitoring

Monitoring for HCFCs in the environment is critical due to their potential impact on the atmosphere. wikipedia.org Spectroscopic techniques offer powerful tools for real-time, in-situ analysis of pollutants in air and water. numberanalytics.com

Infrared (IR) Spectroscopy is a widely used technique for analyzing air pollutants. numberanalytics.com Automated vapor detection systems can employ infrared absorption sensors to monitor for the presence of specific compounds in the air, with detection limits often in the parts-per-million (ppm) range. This method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes, creating a unique spectral fingerprint.

For achieving the extremely low detection limits required for atmospheric monitoring (ppt levels), preconcentration techniques are often coupled with analysis. researchgate.netselectscience.net Air samples are passed through adsorbent traps to concentrate the trace gases before thermal desorption and analysis by GC-MS, which remains the gold standard for quantifying specific HCFCs at atmospheric concentrations. noaa.gov

Quality Control and Assurance in Industrial Synthesis

Maintaining high purity is essential in the industrial production of this compound for its designated applications. Analytical techniques are integral to the quality control (QC) process, ensuring the final product meets specifications and that impurities are minimized.

Gas Chromatography (GC) is a primary tool for quality control, used to assess the purity of the final product and quantify any residual starting materials or byproducts from the synthesis process. A simple GC-FID analysis can provide a rapid assessment of the compound's purity by comparing the area of the main peak to the areas of any impurity peaks.

For a more comprehensive analysis of halogen content, Combustion Ion Chromatography (CIC) can be employed. This technique involves the high-temperature combustion of the sample in an oxygen-rich environment, which converts the organically bound chlorine and fluorine into hydrogen chloride (HCl) and hydrogen fluoride (B91410) (HF). These combustion products are then absorbed into an aqueous solution and analyzed by ion chromatography to precisely quantify the total chlorine and fluorine content, providing a fundamental check on the product's composition.

Sample Preparation and Derivatization Strategies for Analytical Studies

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and eliminate interferences before analysis.

For environmental samples, purge-and-trap and headspace analysis are common techniques for extracting volatile organic compounds (VOCs) from water or solid matrices. thermofisher.com In headspace GC, a sample is sealed in a vial and heated, allowing volatile compounds to partition into the gas phase above the sample. researchgate.net A portion of this gas (the headspace) is then injected into the GC. This technique is effective for analyzing VOCs in various materials, including textiles and leather. researchgate.net

Solid-Phase Microextraction (SPME) is another solvent-free sample preparation technique where a coated fiber is exposed to the sample (or its headspace). Target analytes adsorb onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. thermofisher.com

For air samples, a common strategy involves drawing a known volume of air through a sorbent tube to trap the compounds of interest. keikaventures.com The analytes are later desorbed, either thermally or with a solvent, for GC analysis. This allows for the concentration of analytes from large volumes of air, enabling the detection of trace levels. researchgate.net

Derivatization, the process of chemically modifying a compound to enhance its analytical properties, is generally not required for the direct analysis of this compound by GC. However, in metabolic or degradation studies, derivatization may be used to analyze potential breakdown products. For instance, if acidic metabolites were formed, they could be converted to more volatile ester derivatives for easier analysis by GC-MS.

Conclusion and Future Outlook in 2,2 Dichloro 1,1,1,3,3,3 Hexafluoropropane Research

Synthesis and Reaction Innovation Opportunities

The synthesis of fluorinated alkanes like 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane has traditionally relied on methods such as direct fluorination with fluorine gas, electrochemical fluorination, and halogen exchange reactions. numberanalytics.com These methods, while effective, can be energy-intensive and may lack selectivity. numberanalytics.com The future of its synthesis lies in the development of more refined and sustainable methodologies.

Catalytic innovations are at the forefront of this evolution. The use of selective fluorinating agents and advanced catalytic systems can lead to more controlled and efficient production. numberanalytics.com For instance, methods for producing related fluorinated propanes involve fluorinating chlorinated precursors with hydrogen fluoride (B91410) in the presence of a catalyst. google.com There is a growing interest in biocatalysis, utilizing enzymes like halogenases for the selective introduction of halogens onto organic molecules. researchgate.netnih.govnih.gov While direct enzymatic synthesis of this compound has not yet been demonstrated, the principles of biocatalysis offer a promising avenue for greener synthesis routes in halocarbon chemistry. researchgate.net

In terms of reaction innovation, this compound serves as a potential building block in organic synthesis. sigmaaldrich.com Its known reactions include undergoing dehydration in the liquid phase to form an alkyl fluoride and reacting with aldehydes to produce chlorinated hydrocarbons. cymitquimica.com Future research could explore its utility in novel transformations, such as dehalogenation or coupling reactions, to create more complex fluorinated molecules for applications in materials science and pharmaceuticals.

Bridging Computational and Experimental Research

The integration of computational chemistry with experimental studies is poised to accelerate our understanding of this compound. Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for predicting the properties and behavior of molecules. mdpi.comutm.my These approaches can provide insights into reaction mechanisms, spectroscopic properties, and potential environmental interactions, thereby guiding experimental work and reducing the need for extensive laboratory testing.

For instance, computational studies can be employed to model the atmospheric degradation pathways of CFC alternatives, providing crucial data on their environmental fate. researchgate.net While specific DFT or MD studies on this compound are not widely published, the methodologies have been successfully applied to other halocarbons and fluorinated compounds. researchgate.net The synergy between theoretical predictions and empirical data is essential for a comprehensive understanding of this compound's characteristics.

Table 1: Computational and Experimental Approaches in Halocarbon Research

Research AreaComputational MethodsExperimental TechniquesPotential Synergy
Reaction Mechanisms DFT, Transition State TheoryKinetic Studies, Spectroscopic AnalysisElucidation of reaction pathways and optimization of reaction conditions.
Spectroscopic Properties Ab initio calculationsNMR, IR, Mass SpectrometryAccurate assignment of spectral data and identification of unknown compounds.
Environmental Fate Atmospheric modeling, QSARSmog chamber experiments, Field measurementsPrediction of atmospheric lifetime, ozone depletion potential, and global warming potential.
Material Properties MD simulationsThermal analysis, Mechanical testingDesign of new materials with desired properties based on molecular-level understanding.

Addressing Environmental and Sustainability Challenges in Halocarbon Chemistry

A significant challenge in the field of halocarbon chemistry is the environmental impact of these compounds. Chlorofluorocarbons have been identified as major contributors to stratospheric ozone depletion and global warming. mit.eduthewire.in Although the production of many CFCs has been phased out under the Montreal Protocol, understanding the atmospheric lifetime and environmental fate of existing and potential new compounds remains critical. who.intrsc.org

Research into the atmospheric degradation of CFC alternatives is ongoing, with a focus on their reactions with hydroxyl radicals. researchgate.net For this compound, a key area of future research will be to accurately determine its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

The principles of green chemistry are central to addressing the sustainability of halocarbon production. This includes the development of manufacturing processes that minimize waste, reduce energy consumption, and utilize less hazardous substances. researchgate.net The exploration of biocatalytic and other green synthetic routes, as mentioned earlier, is a crucial step in this direction. Furthermore, developing methods for the safe disposal and potential recycling of fluorinated compounds is an important aspect of a circular economy for these materials. chemicalbook.com

Emerging Research Areas and Potential Applications

While this compound has been used in the production of pyrethroid pesticides and chrysanthemic acid, emerging research is likely to uncover new applications. cymitquimica.com The unique properties of highly fluorinated compounds, such as high thermal stability and chemical inertness, make them attractive for various specialized uses. researchgate.net

Potential future applications could lie in the electronics industry, for example, in the plasma etching of semiconductor materials, an area where other perfluorinated propanes are utilized. nih.gov The compound could also serve as a precursor for the synthesis of novel fluorinated polymers and materials with specific properties. Furthermore, the introduction of fluorine into organic molecules can significantly alter their biological activity, opening up possibilities for its use as a building block in the development of new pharmaceuticals and agrochemicals. electrosynthesis.com The stereoselective synthesis of fluorinated cyclopropanes, for instance, is a growing area of interest in drug discovery, and highly fluorinated propanes could potentially be utilized in developing new synthetic routes. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane, and what catalyst systems are critical for optimizing yield?

  • Methodological Answer : The compound is synthesized via halogen exchange reactions. A common route involves reacting 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride (HF) in the presence of a chromium-based catalyst (e.g., CrCl₃ or CrF₃) under controlled temperature (120–180°C) and pressure (5–15 bar). Catalyst activity and HF stoichiometry significantly influence fluorination efficiency . Alternative methods include photochlorination of intermediates to remove unsaturated byproducts, followed by distillation for purification .

Q. How do the dielectric properties of this compound compare to other fluorinated gases, and what experimental setups are used for measurement?

  • Methodological Answer : Dielectric strength is measured using standardized gas discharge cells under controlled voltage gradients (e.g., 1–10 kV/mm). Comparative studies with sulfur hexafluoride (SF₆) and perfluorobutane (C₄F₁₀) show that the compound exhibits moderate dielectric constants (~1.8–2.2) but lower breakdown voltages due to its molecular asymmetry. Impurity levels (e.g., residual HCl) must be minimized via gas chromatography (GC) to ensure data accuracy .

II. Advanced Research Questions

Q. What strategies resolve contradictions in reported thermal stability data for this compound under high-temperature conditions?

  • Methodological Answer : Discrepancies arise from varying experimental conditions (e.g., pyrolysis temperatures >300°C vs. <250°C). To reconcile

  • Conduct thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify decomposition products (e.g., HF, Cl₂, or unsaturated fluorocarbons).
  • Compare degradation kinetics in inert (N₂) vs. oxidative (O₂) atmospheres.
  • Reference studies indicate that chlorine substituents reduce stability compared to fully fluorinated analogs like HFC-236fa .

Q. How can computational modeling predict the environmental impact of this compound, given its dual chlorine/fluorine composition?

  • Methodological Answer :

  • Global Warming Potential (GWP) : Use density functional theory (DFT) to calculate infrared absorption spectra and radiative efficiency. Correlate with atmospheric lifetime estimates via hydroxyl radical (·OH) reaction rate constants.
  • Ozone Depletion Potential (ODP) : Model chlorine release pathways using kinetic reaction databases (e.g., JPL-NASA). The compound’s ODP is negligible compared to CFCs but requires validation against stratospheric degradation experiments .

IV. Critical Analysis of Research Challenges

Q. Why does chromium catalyst deactivation occur during prolonged fluorination reactions, and how can it be addressed?

  • Methodological Answer : Catalyst poisoning arises from CrF₃·xH₂O hydrate formation or adsorption of chlorinated byproducts. Strategies include:

  • Regeneration : Treat spent catalysts with anhydrous HF at 200°C to restore activity.
  • Alternative Catalysts : Test SbCl₅ or Sn-based systems, though these may increase environmental liabilities .

Q. What advanced characterization techniques are essential for analyzing structural isomerism in fluorinated propane derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR distinguishes between 2,2-dichloro and 1,3-dichloro isomers via chemical shift disparities (δ = -70 to -90 ppm).
  • X-ray Crystallography : Resolves spatial configurations in crystalline intermediates.
  • GC-MS : Identifies trace isomers in gas-phase samples .

Environmental and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent asphyxiation (GHS P210).
  • Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., Viton®) and face shields.
  • Emergency Response : Neutralize spills with calcium carbonate to suppress HF release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.